

Roridin L2: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Roridin L2

Cat. No.: B610557

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Introduction

Roridin L2 is a naturally occurring sesquiterpenoid and a member of the trichothecene mycotoxin family. It is primarily known as a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] Produced by various fungi, most notably *Stachybotrys chartarum* (black mold), **Roridin L2** is often found in water-damaged buildings and can be an indicator of mold contamination.[1] While its presence is a concern due to its association with more toxic compounds, **Roridin L2** itself exhibits significantly lower intrinsic toxicity compared to other macrocyclic trichothecenes.[2] This guide provides an in-depth look at the chemical structure, properties, and known experimental data related to **Roridin L2**.

Chemical Structure and Properties

Roridin L2 possesses the characteristic 12,13-epoxy-trichothec-9-ene core structure common to all trichothecenes. Unlike its highly toxic metabolite, Satratoxin G, **Roridin L2** lacks the macrocyclic ring that links the C-4 and C-15 positions, instead featuring an extended ester-linked side chain at C-4. This structural difference is believed to be a key determinant of its reduced toxicity.

Physicochemical and Computed Properties

The following tables summarize the key chemical identifiers and physicochemical properties of **Roridin L2**. It is important to note that many of the available physical properties are computationally predicted rather than experimentally determined.

Table 1: Chemical Identification of **Roridin L2**

Identifier	Value
CAS Number	85124-22-7
Molecular Formula	C ₂₉ H ₃₈ O ₉
Molecular Weight	530.6 g/mol
IUPAC Name	[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0 ^{2,7}]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate
SMILES	<chem>CC1=C[C@]2([H])--INVALID-LINK--=O)C(O)C=O)([H])O2">C@(CO)CC1</chem>
InChI Key	JGIYRVDWRBKREW-JNMAXWDTSA-N

Table 2: Physicochemical Properties of **Roridin L2**

Property	Value	Source
Purity	>70%	Commercial Supplier
Formulation	An oil	Commercial Supplier
λ_{max}	260 nm	Commercial Supplier
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	Commercial Supplier
XLogP3	0.9	PubChem (Computed)
Hydrogen Bond Donor Count	3	PubChem (Computed)
Hydrogen Bond Acceptor Count	9	PubChem (Computed)
Rotatable Bond Count	9	PubChem (Computed)
Topological Polar Surface Area	124 Å ²	PubChem (Computed)

Biological Activity and Toxicity

The most notable characteristic of **Roridin L2** is its low toxicity, especially when compared to its macrocyclic counterpart, Satratoxin G. Studies have shown that while Satratoxin G is a potent inducer of apoptosis in neuronal cells, **Roridin L2** is non-toxic at equivalent and even significantly higher concentrations.

In a comparative neurotoxicity study, Satratoxin G induced apoptotic death in PC-12 neuronal cells at concentrations of 10-25 ng/mL. In contrast, **Roridin L2** showed no toxic effects at concentrations up to 1000 ng/mL.^[2] Similarly, in vivo studies involving intranasal exposure in mice demonstrated that Satratoxin G (at 100 µg/kg body weight) caused significant apoptosis of olfactory sensory neurons, whereas **Roridin L2** at the same dose had no toxic effect.^[2]

Due to this low biological activity, there is a lack of information regarding specific signaling pathways modulated by **Roridin L2**. Its primary relevance in a toxicological context is as a precursor to more dangerous compounds.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the production, purification, and assessment of **Roridin L2**.

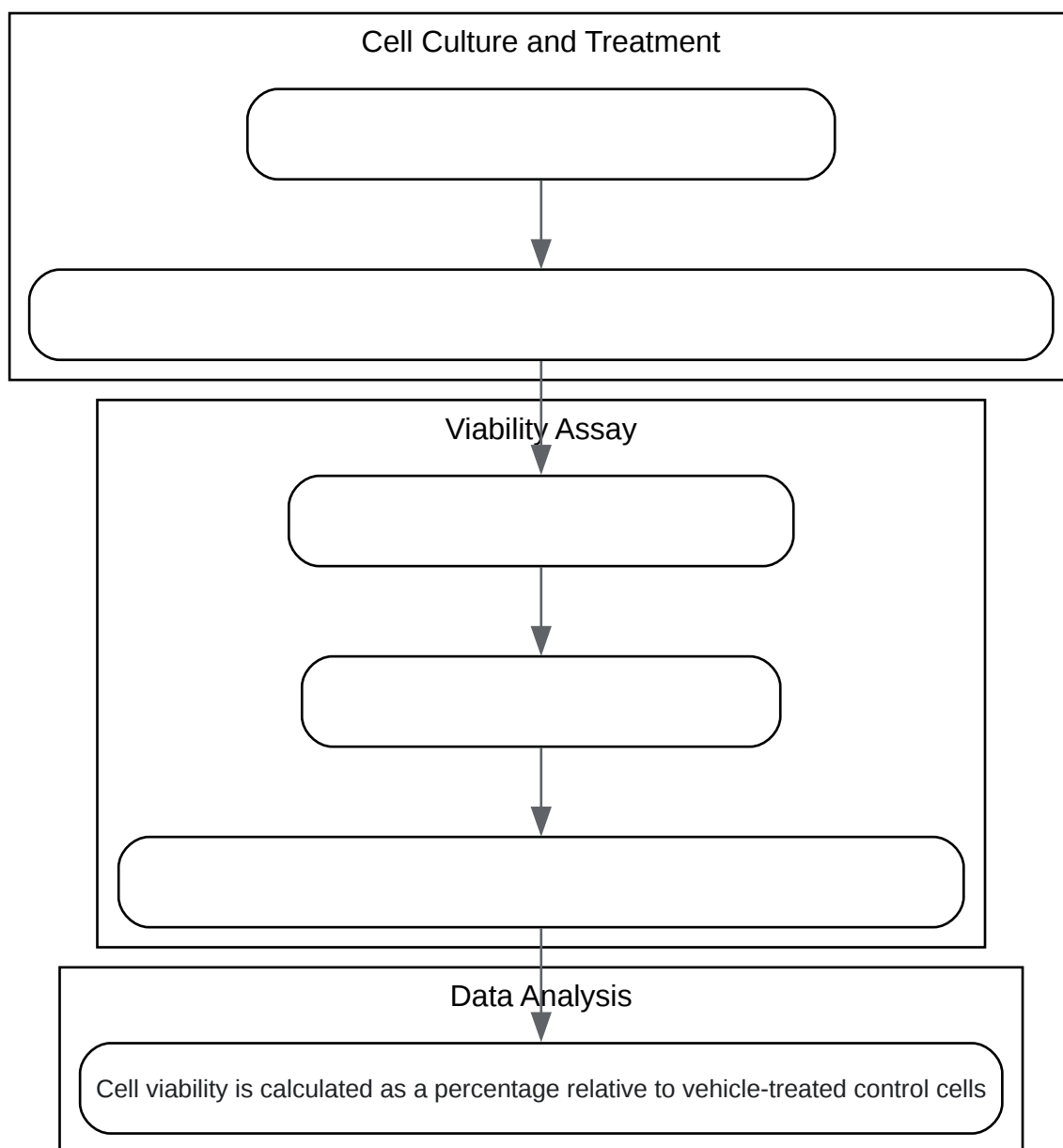
Production and Purification of Roridin L2

This protocol outlines the generation of **Roridin L2** from *Stachybotrys chartarum* cultures.

- Fungal Culture:
 - *Stachybotrys chartarum* (strain 29-58-17) is cultured on rice in 2.8 L Fernbach flasks.
 - 250 g of converted rice is soaked in 250 mL of distilled water for 2 hours and autoclaved twice at 121°C for 1 hour.
 - Each flask is inoculated with 5×10^5 *S. chartarum* spores and incubated in the dark at 25°C for 4 to 6 weeks.
 - Cultures are shaken daily to ensure maximal growth and toxin production.[\[2\]](#)
- Extraction:
 - The rice culture is extracted with acetonitrile.
 - The extract is dried and then redissolved in dichloromethane.[\[2\]](#)
- Chromatographic Purification:
 - Step 1: Michel-Miller Silica Gel Chromatography: The crude extract is subjected to chromatography using a stepwise gradient of acetonitrile in dichloromethane. **Roridin L2** typically elutes in the 40% acetonitrile fraction.[\[2\]](#)
 - Step 2: C18 Semipreparative Reverse-Phase HPLC: Further purification is achieved using a C18 column with an acetonitrile-water gradient.[\[2\]](#)
 - Purity Confirmation: The purity of the isolated **Roridin L2** is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[\[2\]](#)

In Vitro Cytotoxicity Assessment

The following workflow describes the assessment of **Roridin L2**'s effect on cell viability.



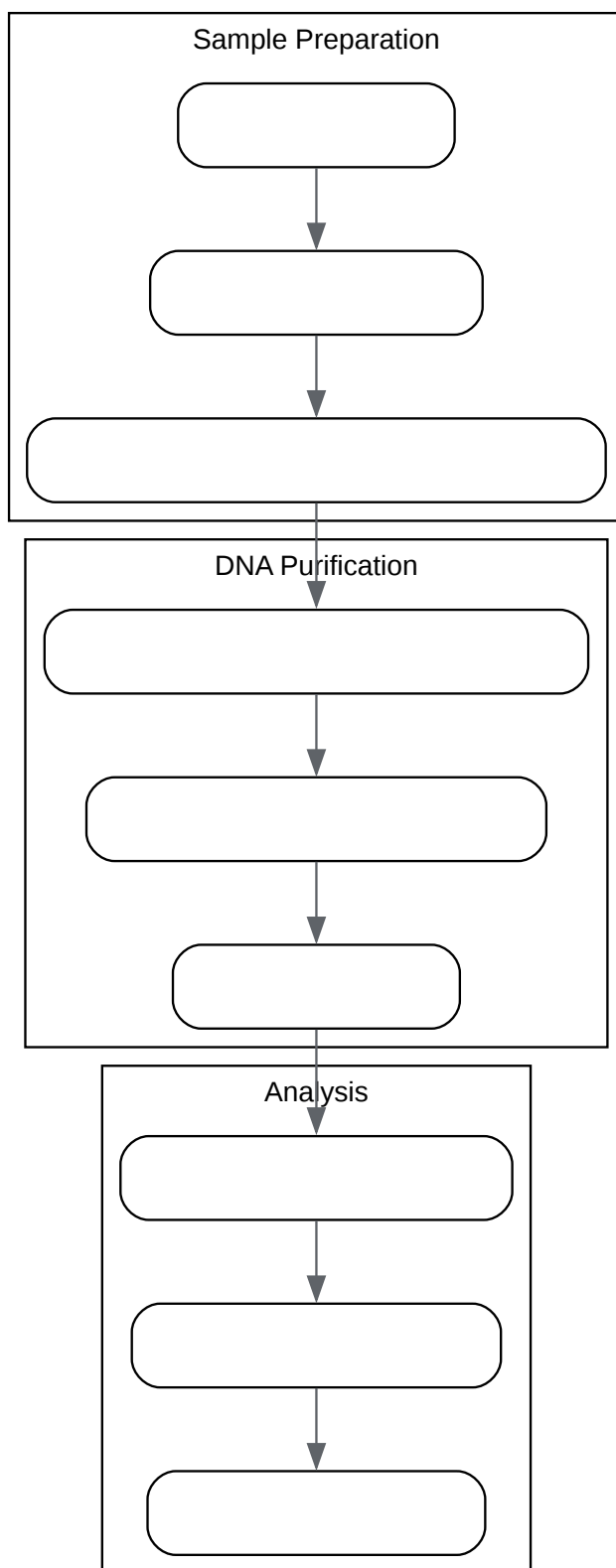
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Caption: Workflow for the Alamar Blue cytotoxicity assay.

DNA Fragmentation Assay

This protocol is used to assess if a compound induces apoptosis by detecting the characteristic ladder pattern of fragmented DNA.

- Cell Harvesting and Lysis:
 - PC-12 cells are harvested by scraping and centrifuged at 250 x g for 10 minutes at 4°C.
 - The cell pellet is resuspended in 0.1 mL of hypotonic lysing buffer (10 mM Tris, pH 7.4; 10 mM EDTA, pH 8.0; 0.5% Triton X-100).
 - The suspension is incubated on ice for 10 minutes.
 - The lysate is centrifuged at 13,000 x g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).[\[2\]](#)
- DNA Purification:
 - The supernatant is treated with RNase A (0.4 µg/mL) for 1 hour at 37°C, followed by Proteinase K (0.4 µg/mL) for 1 hour at 37°C.
 - DNA is precipitated overnight at -20°C by adding 50% isopropanol in 0.5 M NaCl.
 - The precipitated DNA is pelleted by centrifugation at 13,000 x g for 30 minutes at 4°C.[\[2\]](#)
- Visualization:
 - The DNA pellet is air-dried and resuspended in TE buffer (10 mM Tris, pH 7.4; 1 mM EDTA, pH 8.0).
 - The DNA is separated by electrophoresis on a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
 - The gel is visualized under UV light to observe for a DNA ladder pattern, which is indicative of apoptosis.[\[2\]](#)



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Caption: Workflow for the DNA fragmentation assay.

Conclusion

Roridin L2 is a trichothecene mycotoxin of interest primarily due to its role as a direct biosynthetic precursor to the highly toxic Satratoxin G. Structurally, it lacks the macrocyclic ring that confers high toxicity to other related compounds. Experimental evidence strongly indicates that **Roridin L2** has very low in vitro and in vivo toxicity. While this limits its interest as a bioactive compound for drug development, its detection remains a significant marker for the presence of toxigenic molds like *Stachybotrys chartarum*. The experimental protocols for its purification and toxicological assessment are well-established and provide a framework for further comparative studies within the trichothecene family. Future research could focus on the specific enzymatic transformations that convert **Roridin L2** into Satratoxin G, potentially offering targets for inhibiting the formation of more toxic mycotoxins in contaminated environments.

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